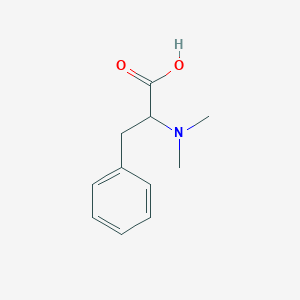

N,N-Dimethyl-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dimethylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGIQTACRLIOHC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17469-89-5 | |

| Record name | N,N-Dimethyl-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Pathways for N,n Dimethyl L Phenylalanine

Chemoenzymatic Synthesis Strategies

Chemoenzymatic routes offer the advantages of high selectivity and mild reaction conditions, leveraging the catalytic power of enzymes to achieve specific chemical transformations.

The direct enzymatic N-methylation of L-phenylalanine is not the primary route; instead, biocatalytic synthesis typically starts from a precursor, phenylpyruvic acid. Phenylpyruvic acid can be generated from L-phenylalanine through oxidative deamination, a reaction catalyzed by enzymes like L-amino acid deaminase (LAAD). rsc.org

The core of the chemoenzymatic strategy is the reductive amination of the α-oxo acid precursor. An enzyme facilitates the reaction between phenylpyruvic acid and an amine source, such as methylamine (B109427), to form the N-methylated amino acid. researchgate.netresearchgate.net This approach bypasses the need for protecting groups often required in traditional chemical synthesis.

A key enzyme in the synthesis of N-methyl-L-phenylalanine is the novel N-methyl-L-amino acid dehydrogenase (NMAAD) discovered in bacteria like Pseudomonas putida. researchgate.netnih.gov This enzyme catalyzes the NADPH-dependent reductive amination of α-oxo acids with various alkylamines. researchgate.netnih.gov Unlike conventional amino acid dehydrogenases that utilize ammonia (B1221849), NMAAD specifically uses primary alkylamines like methylamine, making it highly suitable for producing N-methylated amino acids. researchgate.netnih.gov The reaction involves the enzyme-mediated condensation of phenylpyruvate and methylamine to form an imine intermediate, which is then stereoselectively reduced by the enzyme using NADPH as a cofactor to yield N-methyl-L-phenylalanine. researchgate.net This enzymatic system has been shown to produce N-methyl-L-phenylalanine with a high yield of 98% and an enantiomeric excess (ee) greater than 99%. researchgate.net

Maximizing the efficiency of the biocatalytic synthesis of N-methyl-L-phenylalanine requires the optimization of several reaction parameters.

Cofactor Regeneration: The NMAAD-catalyzed reaction is dependent on the expensive cofactor NADPH. To make the process economically viable, an in situ cofactor regeneration system is essential. A common approach is to couple the primary reaction with a secondary dehydrogenase, such as glucose dehydrogenase from Bacillus subtilis, which oxidizes glucose while reducing NADP+ back to NADPH. researchgate.net

Enzyme Engineering: The substrate specificity and catalytic efficiency of enzymes can be improved through protein engineering. For instance, the enzyme DpkA from P. putida, which also exhibits N-methyl-L-amino acid dehydrogenase activity, naturally prefers pyruvate (B1213749) over phenylpyruvate. researchgate.netnih.gov Through site-directed mutagenesis, researchers have engineered DpkA to enhance its activity towards phenylpyruvate, making the synthesis of N-methyl-L-phenylalanine more efficient. nih.gov

| Enzyme Variant | Amino Acid Exchanges | Substrate Preference | Key Finding |

|---|---|---|---|

| Native DpkA | None | Prefers pyruvate over phenylpyruvate | Low catalytic efficiency with the target substrate. researchgate.netnih.gov |

| Engineered DpkA | P262A and M141L | Comparable catalytic efficiencies with phenylpyruvate and pyruvate | Mutations in the substrate-binding pocket significantly improved performance for N-methyl-L-phenylalanine synthesis. nih.gov |

Role of N-methyl-L-amino acid dehydrogenase in Dimethylation

Advanced Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable methods for producing N-methylated amino acids, with a focus on controlling regioselectivity and stereoselectivity.

Achieving selective methylation on the nitrogen atom without affecting other functional groups is a central challenge in the chemical synthesis of N-methyl-L-phenylalanine. Several robust techniques have been established. asianpubs.org

Fukuyama Amine Synthesis: This method involves the protection of the amino group of an L-phenylalanine ester with a 2-nitrobenzenesulfonyl (o-NBS) group. asianpubs.orgsmolecule.com The resulting sulfonamide is acidic enough to be deprotonated by a mild base, allowing for N-methylation with an agent like dimethyl sulfate (B86663). The o-NBS protecting group can then be cleanly removed under mild conditions to yield the N-methylated product. asianpubs.org

Reductive Alkylation: This is a common strategy that involves reacting an N-protected amino acid with formaldehyde, followed by reduction. researchgate.net

Direct Methylation: N-protected L-phenylalanine derivatives can be directly methylated using a strong base like sodium hydride and a methylating agent such as dimethyl sulfate or methyl iodide. asianpubs.orgresearchgate.net The choice of protecting group on the amino acid is critical to prevent side reactions and racemization.

| Method | Key Reagents | General Principle | Reference |

|---|---|---|---|

| Fukuyama Amine Synthesis | 2-Nitrobenzenesulfonyl chloride, Base (e.g., K₂CO₃), Methylating Agent (e.g., (CH₃)₂SO₄) | Protection as a sulfonamide, followed by methylation and deprotection. | asianpubs.orgsmolecule.com |

| Reductive Cleavage of Oxazolidinones | Formaldehyde, Acid catalyst, Reducing agent (e.g., Et₃SiH/TFA) | Formation of a cyclic oxazolidinone intermediate from the amino acid, followed by reductive cleavage. | asianpubs.org |

| Direct Methylation | N-protected amino acid, Base (e.g., NaH), Methylating Agent (e.g., (CH₃)₂SO₄) | Direct alkylation of a protected amino acid derivative. | asianpubs.orgresearchgate.net |

The biological activity of N,N-Dimethyl-L-phenylalanine is dependent on its stereochemistry. Therefore, synthetic methods must be highly stereoselective to produce the desired L-enantiomer in high purity.

Chemical Synthesis: In chemical approaches, stereoselectivity is typically achieved by starting with enantiopure L-phenylalanine. asianpubs.org The subsequent reaction conditions for protection and methylation, such as those used in the Fukuyama synthesis, are chosen to be mild enough to avoid racemization of the chiral center. asianpubs.org This ensures that the stereochemical integrity of the starting material is transferred to the final N-methylated product.

Chemoenzymatic Synthesis: The enzymatic route offers outstanding intrinsic stereoselectivity. The N-methyl-L-amino acid dehydrogenase from P. putida is highly specific for producing the L-enantiomer. researchgate.netnih.gov This biocatalytic method has been demonstrated to yield N-methyl-L-phenylalanine with an enantiomeric excess (ee) of over 99%, effectively producing a single enantiomer. researchgate.net

| Synthetic Approach | Method | Reported Enantiomeric Excess (ee) | Key Factor for Stereocontrol |

|---|---|---|---|

| Chemoenzymatic | N-methyl-L-amino acid dehydrogenase (NMAAD) | > 99% | Inherent stereoselectivity of the enzyme. researchgate.net |

| Chemical | Fukuyama Amine Synthesis | High (preserves starting material purity) | Use of enantiopure L-phenylalanine starting material and non-racemizing reaction conditions. asianpubs.org |

Protecting Group Strategies and Deprotection Methodologies

In peptide synthesis and the construction of complex natural products, protecting groups are essential for temporarily masking reactive functional groups, thereby preventing unwanted side reactions. For amino acids like L-phenylalanine, the amino group is a primary site for protection.

A widely used protecting group is the tert-butoxycarbonyl (Boc) group. orgsyn.org The synthesis of N-tert-butoxycarbonyl-L-phenylalanine is a common practice. orgsyn.org This is typically achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (B1257347) in the presence of a suitable base. orgsyn.org The Boc group is favored due to its stability under various reaction conditions and its straightforward removal under acidic conditions, often using trifluoroacetic acid (TFA). masterorganicchemistry.com

Another significant protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group. masterorganicchemistry.comub.edu The Fmoc group is introduced by reacting the amino acid with Fmoc-O-succinimidate (Fmoc-OSu) or Fmoc-chloride. ub.edu A key advantage of the Fmoc group is its lability to basic conditions, typically using a secondary amine like piperidine, which allows for orthogonal protection strategies in combination with acid-labile groups like Boc. masterorganicchemistry.com This orthogonality is critical in complex syntheses where selective deprotection of one functional group is required while others remain protected. masterorganicchemistry.com

The carboxybenzyl (Cbz) group also serves as a valuable protecting group for the amino function. masterorganicchemistry.com It is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation, a method that is mild and selective. masterorganicchemistry.com

These protecting groups are instrumental in multi-step syntheses, allowing for the controlled and sequential formation of peptide bonds or other linkages without compromising the stereochemistry of the chiral center. masterorganicchemistry.com

Total Synthesis Integration in Complex Molecules (e.g., Cyclopeptide Alkaloids)

This compound is a recurring structural motif in a class of natural products known as cyclopeptide alkaloids. nih.govresearchgate.netuantwerpen.be These macrocyclic compounds often exhibit significant biological activities. uantwerpen.be The total synthesis of these complex molecules provides a rigorous test for synthetic methodologies and confirms the absolute configuration of the natural products.

For instance, this compound is a component of sanjoinine A, a cyclopeptide alkaloid isolated from Ziziphi Spinosi Semen. nih.govkoreascience.kr The total synthesis of such molecules requires the efficient preparation of the N,N-dimethylated amino acid in a protected form suitable for peptide coupling reactions.

The integration of this compound into these macrocycles often involves standard peptide coupling reagents. However, the presence of the two methyl groups on the nitrogen atom can introduce steric hindrance, potentially requiring optimized coupling conditions or more reactive coupling agents.

Furthermore, the structural verification of synthetic cyclopeptide alkaloids often relies on comparing their spectroscopic data with that of the natural isolate. This underscores the importance of developing synthetic routes that deliver the target molecule with high purity and in its correct stereochemical form. The synthesis of these complex structures highlights the utility of this compound as a building block in medicinal and natural product chemistry. scientificlabs.co.uk

Chiral Resolution Techniques for this compound

The separation of enantiomers is a critical process in the production of pure chiral compounds. For this compound, various chromatographic techniques have been developed to either resolve its racemic mixture or to determine its enantiomeric purity.

Ligand Exchange Chromatography Utilizing Copper(II) Complexes

Ligand exchange chromatography (LEC) is a powerful technique for the resolution of racemic amino acids. This method often employs a chiral mobile phase additive that forms transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net The differing stabilities of these complexes lead to their separation on an achiral stationary phase. researchgate.net

A common approach for the chiral separation of amino acids involves the use of a copper(II) complex of a chiral selector in the mobile phase. scielo.brsigmaaldrich.comresearchgate.net this compound itself can act as a chiral selector when complexed with Cu(II) for the resolution of other racemic amino acids. scielo.brresearchgate.net Conversely, a chiral selector can be used to resolve a racemic mixture of N,N-dimethylphenylalanine.

The principle of this technique relies on the formation of mixed-ligand copper(II) complexes. For example, a chiral ligand in the mobile phase, such as L-proline or L-hydroxyproline complexed with Cu(II), will interact with the D- and L-enantiomers of N,N-dimethylphenylalanine to form diastereomeric ternary complexes. scielo.brresearchgate.net The difference in the stability and/or polarity of these diastereomeric complexes allows for their separation on a reversed-phase column. researchgate.net

Influence of Mobile Phase Composition and Modifiers on Resolution

The efficiency of chiral separation in ligand exchange chromatography is highly dependent on the composition of the mobile phase. Several factors can be adjusted to optimize the resolution of enantiomers.

Organic Modifier : The addition of an organic modifier, such as methanol (B129727) or acetonitrile, to the aqueous mobile phase can significantly impact the retention times and selectivity. scielo.brresearchgate.netnih.gov For hydrophobic amino acids, increasing the concentration of the organic modifier generally decreases retention time. scielo.brresearchgate.net The choice and concentration of the organic modifier need to be carefully optimized to achieve baseline separation. nih.gov

pH : The pH of the mobile phase is a critical parameter as it influences the charge state of both the amino acid analyte and the chiral selector, which in turn affects their ability to form complexes with the metal ion. scielo.brresearchgate.net

Concentration of Chiral Additive and Metal Ion : The concentrations of the chiral ligand and the copper(II) salt in the mobile phase are crucial for effective resolution. scielo.brresearchgate.netcore.ac.uk The ratio between the ligand and the metal ion can affect the equilibrium of complex formation and, consequently, the separation factor. core.ac.uk

Non-ionic Surfactants : The addition of non-ionic surfactants to the mobile phase has been investigated as a way to modify the retention and selectivity of the separation. sigmaaldrich.com These surfactants can influence the partitioning of the diastereomeric complexes between the mobile and stationary phases. sigmaaldrich.com

Table 1: Influence of Mobile Phase Modifiers on Chiral Separation

| Parameter | Effect on Separation | References |

|---|---|---|

| Organic Modifier (e.g., Methanol) | Decreases retention time of hydrophobic analytes, can affect selectivity. | scielo.br, nih.gov, researchgate.net |

| pH | Affects the ionization state of analytes and selector, influencing complex formation. | scielo.br, researchgate.net |

| Chiral Additive Concentration | Impacts the equilibrium of diastereomeric complex formation and resolution. | scielo.br, researchgate.net, core.ac.uk |

| Non-ionic Surfactants | Can modify retention and selectivity by altering partitioning behavior. | sigmaaldrich.com |

Thermodynamic and Kinetic Parameters in Enantiomeric Separations

The enantiomeric separation process in chromatography is governed by both thermodynamic and kinetic factors. The study of these parameters provides insight into the mechanism of chiral recognition.

Thermodynamic data, such as the change in enthalpy (ΔH°) and entropy (ΔS°), for the transfer of the enantiomers from the mobile phase to the stationary phase can be determined by performing the separation at different temperatures and constructing van't Hoff plots (ln α vs. 1/T, where α is the separation factor). sigmaaldrich.comnih.gov An enthalpy-controlled process suggests that the separation is primarily driven by differences in the strength of the interactions of the enantiomers with the chiral stationary phase or chiral mobile phase additive. nih.gov Conversely, an entropy-controlled process indicates that the separation is driven by differences in the conformational freedom of the diastereomeric complexes. stuba.skresearchgate.net

Kinetic factors, such as the rates of complex formation and dissociation, also play a role in the efficiency of the separation. scielo.br The ligand exchange formation of pseudo-homochiral and pseudo-heterochiral complexes is a dynamic process that is both thermodynamically and kinetically controlled. scielo.brresearchgate.net

Chiral Derivatization for Absolute Configuration Determination (e.g., Phenylglycine Methyl Ester (PGME) Strategy)

Determining the absolute configuration of N,N-dimethyl amino acids within complex molecules like cyclopeptide alkaloids can be challenging. A powerful strategy to address this is chiral derivatization, where the N,N-dimethyl amino acid is reacted with a chiral derivatizing agent to form diastereomers that can be separated and analyzed by chromatographic methods. nih.govresearchgate.netkoreascience.krresearchgate.netbiomolther.org

The Phenylglycine Methyl Ester (PGME) method is a notable example of this approach. nih.govkoreascience.krresearchgate.net In this strategy, the N,N-dimethyl amino acid is reacted with either (S)- or (R)-phenylglycine methyl ester to form diastereomeric derivatives. nih.gov These diastereomers can then be analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netkoreascience.krresearchgate.netbiomolther.org

The key advantage of this method is that the elution order of the resulting diastereomers is often predictable. By comparing the retention time of the derivative of the unknown N,N-dimethyl amino acid with the retention times of the derivatives of authentic D- and L-N,N-dimethyl amino acids, the absolute configuration of the unknown can be determined. nih.gov This method has been successfully applied to determine the absolute configuration of the N,N-dimethyl phenylalanine residue in the natural product sanjoinine A. nih.govkoreascience.krresearchgate.net The reaction is typically rapid and can be performed at room temperature, making it a practical and straightforward technique. nih.gov

Advanced Spectroscopic and Computational Analysis of N,n Dimethyl L Phenylalanine

Spectroscopic Characterization and Conformational Analysis

Spectroscopic methods are indispensable for elucidating the structural and conformational intricacies of N,N-Dimethyl-L-phenylalanine. Each technique offers a unique window into the molecule's characteristics, from atomic connectivity to its three-dimensional arrangement and vibrational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound in solution. In particular, ¹H NMR provides precise information about the chemical environment of the hydrogen atoms within the molecule.

Conformational studies of phenylalanine derivatives often utilize NMR to understand their behavior in different solvents. usp.brresearchgate.net The conformation of the molecule can be influenced by factors such as intramolecular interactions and the surrounding solvent medium. usp.bracs.org For instance, the analysis of coupling constants and nuclear Overhauser effects (NOE) can reveal the preferred spatial arrangements of the phenyl group, the carboxylic acid, and the dimethylamino group relative to each other. While specific ¹H NMR spectral data for this compound is available from various suppliers, detailed conformational analyses in research literature often focus on related phenylalanine esters or N-acylated derivatives. usp.brhepvs.ch These studies indicate that the conformational preferences of phenylalanine derivatives are governed by a delicate balance of steric hindrance and electronic interactions. usp.br

A representative, though not specific to this compound, ¹H NMR spectrum of a related compound like L-phenylalanine methyl ester hydrochloride shows distinct signals for the aromatic protons, the alpha-hydrogen, the beta-hydrogens, and the methyl ester protons, providing a template for what to expect. hepvs.ch For this compound, one would anticipate characteristic signals for the N-methyl protons, the methine proton at the chiral center, the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons of the phenyl ring.

| Proton Type | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

| N(CH₃)₂ | ~2.2-2.8 | Singlet (s) | The two methyl groups are chemically equivalent. |

| -CH₂- | ~2.8-3.3 | Doublet of doublets (dd) | Diastereotopic protons due to the adjacent chiral center. |

| -CH- | ~3.2-3.8 | Doublet of doublets (dd) | Alpha-proton, coupled to the two methylene protons. |

| Phenyl-H | ~7.2-7.4 | Multiplet (m) | Protons on the aromatic ring. |

| -COOH | Variable | Broad singlet (br s) | Often broad and its position is concentration and solvent dependent. |

| This table presents expected values based on general knowledge of similar compounds and may not reflect exact experimental data. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The compound has a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol . sigmaaldrich.comsigmaaldrich.commoleculardepot.comsrlchem.com

Electron ionization (EI) mass spectrometry of this compound reveals characteristic fragmentation patterns. nist.gov The NIST Mass Spectrometry Data Center provides data showing a top peak at an m/z of 102 and a second highest peak at m/z 148. nih.gov The fragment at m/z 102 likely corresponds to the loss of the carboxyl group and the phenylmethyl radical, resulting from cleavage of the Cα-Cβ bond, a common fragmentation pathway for amino acids. The fragment at m/z 148 could arise from the loss of the carboxyl group. nih.govresearchgate.net

More advanced techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly with MS/MS capabilities, can provide detailed structural information by analyzing the fragmentation of parent ions. mdpi.com Studies on similar polyesteramides containing phenylalanine have shown that fragmentation primarily occurs at the ester bonds, allowing for sequence determination. mdpi.com

| m/z | Proposed Fragment | Significance |

| 193 | [M]⁺ | Molecular Ion |

| 148 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 102 | [CH(N(CH₃)₂)COOH]⁺ | Cleavage of the Cα-Cβ bond |

| This table is based on common fragmentation patterns for amino acids and available data. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. These spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending of different chemical bonds.

IR spectra of this compound are available from multiple sources and are often used for identity confirmation. srlchem.comthermofisher.comavantorsciences.com The spectra would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches of the aromatic ring and alkyl groups, the C=O stretch of the carboxyl group, and C-N stretching vibrations. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | |

| C-N Stretch | 1250-1350 | |

| Phenyl Ring Modes | 1450-1600 | 1450-1600 |

| This table presents expected frequency ranges based on general spectroscopic principles. |

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound would provide exact bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates the packing of the molecules in the crystal. Conformational analyses of related sweet-tasting ligands have utilized X-ray diffraction to demonstrate specific "L-shaped" structures in the crystalline state. nih.gov

Optical Rotation and Circular Dichroism for Chiral Purity Assessment

As a chiral molecule, this compound exhibits optical activity, which can be measured by techniques such as optical rotation and circular dichroism (CD). These methods are essential for confirming the enantiomeric purity of the compound.

The specific optical rotation is a fundamental property of a chiral substance. For this compound, reported values are typically in the range of +73.0° to +77.0° (at 20°C, 589 nm, with a concentration of c=1.3 in water). sigmaaldrich.comthermofisher.comavantorsciences.comthermofisher.com This positive value indicates that it is the L-enantiomer.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The near-ultraviolet CD spectrum of phenylalanine and its derivatives is dominated by transitions of the benzyl chromophore. acs.org Studies have shown that the CD spectra of phenylalanine compounds exhibit vibrational fine structure, with the signs and intensities of the CD bands being highly sensitive to the local conformation and chemical modifications. acs.orgnih.gov For example, the CD spectrum of L-Phe-L-Phe shows a structured negative band near 260 nm. cdnsciencepub.com The CD spectrum of this compound would provide a unique signature reflecting its specific chiral environment.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful theoretical tools that complement experimental techniques by providing detailed insights into the conformational landscape, electronic properties, and dynamic behavior of this compound.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of the molecule. usp.brworldscientific.com These calculations help in the assignment of experimental spectra and provide a deeper understanding of the underlying electronic structure. For instance, computational studies on L-phenylalanine have investigated the structure and stability of its various conformations and ionized forms in both vacuum and solution. ebi.ac.uk

Molecular dynamics simulations can be used to explore the conformational space of this compound over time, revealing the flexibility of the molecule and the transitions between different low-energy conformations. researchgate.net Such simulations are particularly useful for understanding how the molecule behaves in a solvent environment and how it might interact with other molecules. Studies on related systems, like phenylalanine itself, have used MD simulations to investigate the dynamics of self-assembly and gelation processes. acs.org

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculation, NMR shift prediction. | Stable conformers, vibrational mode assignment, interpretation of NMR data. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and CD spectra. | Prediction and interpretation of UV-Vis and CD spectra. worldscientific.com |

| Molecular Dynamics (MD) | Simulation of molecular motion in solution. | Conformational flexibility, solvent effects, interaction dynamics. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize bonding. | Nature of intramolecular and intermolecular interactions. usp.br |

| Natural Bond Orbital (NBO) Analysis | Study of orbital interactions. | Hyperconjugative effects, charge transfer interactions. usp.brworldscientific.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Binding Modes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and potential binding interactions of molecules like this compound. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on the parent molecule, L-phenylalanine, and its derivatives.

The binding modes of this compound derivatives have been explored in the context of enzyme-ligand interactions. For instance, in studies of phenylalanyl tRNA synthetase (PheRS), mimics of the natural substrate, phenylalanyl adenylate (Phe-AMP), have been designed. These mimics sometimes incorporate N,N-dimethylated structures to probe the binding pocket. nih.govcardiff.ac.uk Computational docking and subsequent DFT calculations can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the active site of a protein. nih.govcardiff.ac.ukmdpi.com The binding affinity is influenced by both the electronic complementarity and the conformational fit between the ligand and the receptor. mdpi.com

In a study on charge-transfer complexes, (S, S)-bis-N,N-sulfonyl bis-L-phenylalanine dimethylester was investigated as an electron donor. worldscientific.com DFT calculations using the CAM-B3LYP functional were performed to analyze the electronic spectroscopy and frontier molecular orbitals (HOMO and LUMO) of the complex formed with an acceptor molecule. worldscientific.com Such studies provide insights into the non-covalent interactions that can govern the binding of this compound in various chemical environments.

Table 1: Representative DFT Functionals and Basis Sets for Amino Acid Analysis

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization and vibrational frequency calculation of amino acids. cumhuriyet.edu.tr |

| M06-2X | aug-cc-pVTZ | Analysis of non-covalent interactions and conformational energies. researchgate.net |

| CAM-B3LYP | 6-311++G(d,p) | Investigation of charge-transfer complexes and electronic spectra. worldscientific.commdpi.com |

| ωB97X-D | aug-cc-pVTZ | Studying conformational preferences and solvent effects in amino acid derivatives. usp.brbeilstein-journals.org |

Prediction of Spectroscopic Parameters from Computational Models

Computational models are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules like this compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for confirming molecular structures. Recent advancements have seen the use of message passing neural networks (MPNNs) for the accurate prediction of 13C and 1H NMR spectra. st-andrews.ac.uk These deep learning models are trained on large datasets of known structures and their experimental spectra, enabling them to learn the complex relationships between the chemical environment of a nucleus and its chemical shift. st-andrews.ac.uk For a given structure of this compound, such a model could predict its 1H and 13C NMR spectra, which could then be compared with experimental data for verification. nih.gov The accuracy of these predictions is enhanced by using an ensemble of models and is dependent on the diversity of the training data. st-andrews.ac.uk

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to predict the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental values. For L-phenylalanine, DFT calculations using the B3LYP functional with the 6-31G(d,p) basis set have been used to perform a complete vibrational assignment of its monomer and dimer states. researchgate.net Similar calculations for this compound would allow for a detailed interpretation of its experimental IR and Raman spectra, which are available in databases like PubChem. nih.gov Comparing the predicted spectrum with the experimental one can confirm the presence of specific functional groups and provide insights into the molecule's conformation.

Table 3: Comparison of Experimental and Predicted Spectroscopic Data for Phenylalanine

| Spectroscopic Technique | Experimental Data (cm⁻¹) | Computationally Predicted Data (cm⁻¹) (Method) | Reference |

| IR (COO⁻ asymmetric stretch) | 1683 | 1637 (ab initio), 1688 (PM6) | researchgate.net |

| IR (NH₂ symmetric stretch) | 3344 | N/A | researchgate.net |

| Raman (Ring breathing) | ~1003 | ~1005 (DFT/B3LYP) | researchgate.net |

Investigation of Solvent Effects on Conformation and Interactions

The conformation and interactions of this compound can be significantly influenced by the surrounding solvent. Computational methods are crucial for understanding these solvent effects at a molecular level.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEF-PCM), are commonly used to account for the bulk effects of the solvent. usp.brbanglajol.info These models represent the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. This approach has been used to study the conformational preferences of N-acetylated derivatives of amino acids in different solvents. usp.br For N-acetyl-phenylalaninyl amide, IEF-PCM calculations have shown that the dipole moment increases in polar solvents compared to the gas phase, and the UV-light absorption maximum experiences a red-shift. banglajol.info

Explicit solvent models, where individual solvent molecules are included in the simulation box, are used in MD simulations to provide a more detailed picture of solute-solvent interactions. usp.br These simulations can reveal specific hydrogen bonding patterns and the organization of solvent molecules around the solute. For example, MD simulations can show how water molecules interact with the different functional groups of this compound, potentially stabilizing certain conformations over others. Studies on related amino acid derivatives have shown that while some compounds are not very sensitive to solvent effects, the conformational equilibrium of others, particularly N-acetylated derivatives, can change significantly in the presence of a solvent. beilstein-journals.org

Table 4: Computational Methods for Studying Solvent Effects

| Method | Description | Application Example | Reference |

| IEF-PCM | Implicit solvent model treating the solvent as a polarizable continuum. | Studying conformational behavior of amino acid derivatives in various solvents. | usp.brbeilstein-journals.orgbanglajol.info |

| Explicit Solvent MD | Individual solvent molecules are included in the simulation. | Analyzing specific hydrogen bonding and solvent structuring around the solute. | usp.br |

| Monte Carlo (MC) Simulations | Statistical method for sampling conformations in explicit solvent. | Determining the relative stability of conformers in solution. | usp.br |

Biological and Biochemical Research Applications of N,n Dimethyl L Phenylalanine

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic natural peptides but with altered properties, such as improved stability or bioavailability. diva-portal.org The incorporation of N,N-dimethyl-L-phenylalanine is a key strategy in this field, offering researchers a method to fine-tune the characteristics of peptide-based molecules.

The integration of this compound into a peptide sequence requires specific synthetic approaches, as the modification precludes standard peptide coupling methods. The primary strategy involves the synthesis of the this compound monomer as a building block, which is then incorporated during solid-phase peptide synthesis (SPPS). nih.govasianpubs.org

Several protocols exist for the synthesis of N-methylated amino acids suitable for peptide synthesis. asianpubs.org A common approach is the reductive methylation of the parent amino acid, L-phenylalanine. More advanced methods, such as the Fukuyama amine synthesis, can also be employed to prepare the necessary N-methylated building blocks. asianpubs.org Once the this compound monomer, typically protected with an Fmoc group (Fmoc-N,N-dimethyl-L-phenylalanine-OH), is synthesized, it can be used in standard automated or manual SPPS protocols. mdpi.com The coupling of this sterically hindered amino acid can be challenging and may require stronger coupling reagents or longer reaction times to achieve efficient incorporation into the growing peptide chain.

The introduction of N-methyl groups into a peptide backbone has profound effects on its structure and stability. researchgate.net The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets that rely on these bonds. mdpi.com

Furthermore, N-methylation, particularly N,N-dimethylation, provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases. mdpi.com This enzymatic resistance is a major contributor to the enhanced biological stability of the modified peptide. researchgate.net

Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Conformation | Increases accessibility of cis peptide bond conformation. | Lowers the energy barrier between trans and cis isomers; steric influence of methyl groups. | mdpi.comresearchgate.net |

| Hydrogen Bonding | Eliminates N-H hydrogen bond donor capability. | Replacement of the amide hydrogen with a methyl group. | mdpi.com |

| Proteolytic Stability | Increases resistance to enzymatic degradation. | Steric shielding of the peptide bond and conformational changes prevent protease binding. | researchgate.netmdpi.com |

| Receptor Selectivity | Can be altered or improved. | Conformational constraints lock the peptide into a shape that may favor one receptor subtype over others. | nih.govresearchgate.net |

A primary goal of peptidomimetic design is to overcome the poor pharmacokinetic profiles of natural peptides, which often suffer from rapid degradation and low oral bioavailability. nih.gov The incorporation of this compound is a rational strategy to address these limitations.

The enhanced enzymatic stability conferred by N-methylation directly translates to a longer half-life in biological systems. researchgate.net Moreover, the increased lipophilicity resulting from the addition of methyl groups can improve a peptide's ability to cross cellular membranes, potentially enhancing its absorption and distribution. nih.govasianpubs.org Studies have shown that multiple N-methylations within a peptide can significantly improve its intestinal permeability and lead to useful levels of oral bioavailability. nih.gov For instance, replacing an N-terminal phenylalanine with a more lipophilic group has been explored to improve pharmacokinetic profiles by reducing issues with efflux pumps that can limit brain and intestinal barrier passage. nih.gov

Structure-activity relationship (SAR) studies are essential for understanding which parts of a peptide are critical for its biological function. upc.edu Incorporating this compound is a powerful tool in SAR investigations. By systematically replacing a native phenylalanine residue with its N,N-dimethylated counterpart, researchers can probe the importance of the amide proton and the local conformation for receptor binding and activity.

For example, in a study of peptidomimetics targeting inhibitor of apoptosis proteins (IAPs), N-monomethylation of an alanine (B10760859) residue increased inhibitory activity, but N,N-dimethylation of the same residue led to a complete loss of activity. nih.gov This finding suggested that while some steric bulk was tolerated, the presence of at least one hydrogen bond donor at that position was crucial for interacting with the target protein. nih.gov Such studies provide invaluable insights, guiding the design of more potent and selective therapeutic candidates. mdpi.com

Example of N-Alkylation in a Structure-Activity Relationship (SAR) Study

| Parent Compound Residue | Modification | Resulting Activity | Inference from SAR | Reference |

|---|---|---|---|---|

| Alanine | N-methylation (single methyl group) | 2-fold increase in inhibitory activity | Increased stability or improved conformational fit enhances activity. | nih.gov |

| Alanine | N-ethylation | Precipitous loss of activity | Larger alkyl groups introduce unfavorable steric clash. | nih.gov |

| Alanine | N,N-dimethylation (double methyl group) | Complete loss of activity | The amide proton is essential for a crucial hydrogen bond with the target. | nih.gov |

Design of Analogs with Enhanced Pharmacokinetic Properties

Enzyme-Substrate and Inhibitor Studies

Beyond its use in peptidomimetics, this compound is also employed to investigate the mechanisms and specificity of enzymes that process amino acids.

Phenylalanine ammonia (B1221849) lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in the phenylpropanoid pathway in plants and other organisms. wikipedia.org The specificity of PAL for its substrate has been a subject of study, and modified phenylalanine analogs are used to probe its active site.

Research investigating the interaction of N-methylated phenylalanines with PAL has been conducted. bme.hu While PAL is highly specific for L-phenylalanine, certain analogs can act as inhibitors. wikipedia.org Unnatural enantiomers, such as D-phenylalanine, are known to be competitive inhibitors of the enzyme. wikipedia.org Studies on PAL from Petroselinum crispum have explored how modifications to the substrate, including N-methylation, affect its activity. The presence of methyl groups on the alpha-amino nitrogen of the phenylalanine substrate would be expected to sterically hinder the proper positioning of the molecule within the enzyme's active site, making it a poor substrate. Such a molecule is more likely to act as a competitive inhibitor, binding to the active site but failing to undergo the catalytic elimination reaction.

Mechanistic Insights into Enzyme Action via N-Methylated Phenylalanines

The introduction of methyl groups to the nitrogen atom of phenylalanine can significantly alter its chemical properties, providing a probe to explore enzyme-substrate interactions and reaction mechanisms. While research directly employing this compound to gain mechanistic insights into enzyme action is limited, studies on related N-methylated compounds offer valuable context.

For instance, the enzymatic activity of phenylalanine dehydrogenase from Rhodococcus maris K-18 has been characterized. This enzyme was found to act on N-methyl-L-phenylalanine, indicating that the active site can accommodate some modification of the amino group. asm.org However, the study did not report activity with the N,N-dimethylated form.

In a different context, a potent inhibitor of chymotrypsin-like serine proteases, N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-l-phenylalanine ethyl ester, has been synthesized and studied. acs.org Although this is a complex molecule and not this compound itself, the L-phenylalanine moiety is crucial for the specific recognition of the S1 site in the enzyme. acs.org This highlights how modifications to the phenylalanine structure can be used to probe and inhibit enzyme active sites.

Currently, there is a lack of published research that specifically utilizes this compound to provide detailed mechanistic insights into enzyme action.

Binding Interactions with Aminoacyl tRNA Synthetases (e.g., Phenylalanyl tRNA Synthetase (PheRS))

Aminoacyl-tRNA synthetases are crucial enzymes that ensure the fidelity of protein translation by attaching the correct amino acid to its cognate tRNA. Phenylalanyl-tRNA synthetase (PheRS) is a potential target for antimicrobial agents, and understanding its binding interactions is of significant interest.

Research in this area has focused on creating mimics of the natural substrate, phenylalanyl adenylate (Phe-AMP), to inhibit PheRS. nih.gov Some of these mimics have included N,N-dimethyl-7-deazapurine derivatives. nih.govcardiff.ac.uk In these molecules, the N,N-dimethyl group is part of a moiety designed to mimic the adenosine (B11128) portion of the natural substrate, not the phenylalanine residue. One study found that a more substituted N,N-dimethyl-7-deazapurine ring was optimally positioned in the adenosine-binding pocket of PheRS, although this resulted in a less optimal fit for the phenylalanine-mimicking part of the molecule. nih.gov

There is currently no direct evidence in the scientific literature of binding interactions between this compound and Phenylalanyl tRNA Synthetase.

Ligand Binding Studies with Proteins (e.g., Human Phenylalanine Hydroxylase (hPAH))

Human Phenylalanine Hydroxylase (hPAH) is a key enzyme in phenylalanine metabolism, and its dysfunction leads to the genetic disorder phenylketonuria. wiley.com The regulation of hPAH activity involves complex mechanisms, including ligand binding. L-phenylalanine itself acts as both a substrate and an allosteric activator of the enzyme. nih.govpnas.org

Extensive research has been conducted on the binding of L-phenylalanine and its analogs to hPAH to understand its regulatory and catalytic mechanisms. nih.govpnas.orgulisboa.pt These studies have been instrumental in mapping the active site and the allosteric binding site within the N-terminal regulatory domain. nih.gov

However, a review of the current scientific literature reveals a lack of studies specifically investigating the binding of this compound to human Phenylalanine Hydroxylase. Consequently, there are no available data on its potential role as a ligand, inhibitor, or activator of this enzyme.

Applications in Analytical Chemistry and Metabolomics

In contrast to its limited application in fundamental enzyme mechanism studies, this compound has proven to be a valuable tool in the fields of analytical chemistry and metabolomics, particularly in mass spectrometry-based techniques.

Use as an Internal Standard in LC-MS/MS Metabolomics

A significant application of this compound is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics. Internal standards are essential for quality control and to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of quantitative measurements.

In a study performing sub-cellular metabolomics on a mouse model of Leigh Syndrome, this compound (referred to as DMPA in the study) was one of the internal standard compounds added to both mitochondrial and cytosolic fractions before analysis. moleculardepot.com Its chemical properties make it a suitable IS as it is structurally similar to endogenous amino acids but isotopically distinct or not naturally present in the samples, allowing it to be clearly distinguished in the mass spectrometer.

| Application as Internal Standard | Details | Reference |

| Study | Sub-Cellular Metabolomics of a Mouse Model of Leigh Syndrome | moleculardepot.com |

| Compound Name Used | This compound (DMPA) | moleculardepot.com |

| Analytical Platform | LC-MS/MS | moleculardepot.com |

| Sample Matrix | Mitochondrial and Cytosolic Fractions from Mouse Brain and Quadriceps | moleculardepot.com |

| Purpose | To obtain similar concentrations of the IS across all samples for quality control and normalization. | moleculardepot.com |

Development of Advanced LC-MS Methods for Amino Acid Analysis

The unique properties of N,N-dimethylated amino acids have been leveraged in the development of advanced analytical methods. The characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has been systematically studied. nih.gov The fragmentation patterns of protonated molecules of all dimethyl amino acids, including this compound, show a characteristic loss of H₂O + CO to form corresponding immonium ions, with other product ions being indicative of the methyl groups and the amino acid side chain. nih.gov

Furthermore, a chiral derivatization strategy using phenylglycine methyl ester (PGME) has been developed to determine the absolute configurations of N,N-dimethyl amino acids via LC-MS. ontosight.aisigmaaldrich.com In this method, the L and D forms of N,N-dimethyl phenylalanine are derivatized with S-PGME, creating diastereomers that can be separated by reversed-phase HPLC, allowing for their unambiguous identification based on elution time. ontosight.aisigmaaldrich.com

| LC-MS Method for Chiral N,N-Dimethyl Amino Acids | Retention Times (min) | Reference |

| Diastereomer | ||

| L,S-3a (from L-N,N-dimethyl phenylalanine) | 17.4 | ontosight.aisigmaaldrich.com |

| D,S-3a (from D-N,N-dimethyl phenylalanine) | 18.7 | ontosight.aisigmaaldrich.com |

This method represents a significant advancement for the analysis of N,N-dimethylated amino acids in various contexts, including natural product chemistry. ontosight.aisigmaaldrich.com

Assessment in Complex Biological Matrices (e.g., Mitochondrial and Cytosolic Samples)

The utility of this compound as an internal standard has been demonstrated in its application to complex biological matrices. In the previously mentioned study on Leigh Syndrome, researchers performed metabolomic analysis on purified brain and quadriceps muscle mitochondria and cytosols from mice. moleculardepot.com The addition of this compound to these samples before the extraction and analysis process allowed for robust quantification of endogenous metabolites in these distinct subcellular compartments. moleculardepot.com This demonstrates the stability and suitability of this compound for use in complex biological samples, where matrix effects can be a significant challenge for accurate quantification.

Advanced Research Perspectives and Future Directions

Development of Novel Asymmetric Catalysts and Ligands

The chiral nature of N,N-Dimethyl-L-phenylalanine makes it a valuable building block and ligand in the field of asymmetric catalysis. Its structural features, including a chiral center, a hydrophobic phenyl group, and a basic dimethylamino group, are being exploited to develop new catalytic systems for stereoselective synthesis.

Research has demonstrated that this compound can be used to prepare Copper(II)-L-amino acid complexes that function as chiral mobile phase additives. chemicalbook.comsigmaaldrich.com These complexes are particularly effective in the enantiomeric resolution of amino acids through ligand-exchange High-Performance Liquid Chromatography (HPLC). scielo.brmoleculardepot.com The increased hydrophobicity conferred by the N,N-dimethyl group and the benzene (B151609) ring, compared to selectors like L-proline and L-hydroxyproline, is crucial for achieving effective enantioselective separation for a range of amino acids. scielo.br For instance, it has successfully separated enantiomeric mixtures of alanine (B10760859), serine, threonine, valine, methionine, leucine, and norleucine. scielo.br The D-enantiomer consistently elutes before the L-enantiomer in these separations. scielo.br

Table 1: Enantiomeric Separation of DL-α-Amino Acids using this compound as a Chiral Selector in HPLC Data sourced from reference scielo.br

Click to view data

| DL-Amino Acid | Mobile Phase | Retention Factor (k D) | Retention Factor (k L) | Enantioselectivity (α) |

| Alanine | Water | 1.83 | 3.50 | 1.91 |

| Serine | Water | 2.17 | 4.00 | 1.84 |

| Threonine | Water | 2.50 | 4.83 | 1.93 |

| Valine | 15% (v/v) Methanol (B129727) | 1.67 | 2.83 | 1.70 |

| Methionine | 15% (v/v) Methanol | 2.50 | 4.67 | 1.87 |

| Norleucine | 20% (v/v) Methanol | 1.75 | 3.00 | 1.71 |

| Leucine | 20% (v/v) Methanol | 2.00 | 3.33 | 1.67 |

Beyond chromatography, this compound serves as a precursor for more complex organocatalysts. N-alkylated C2-symmetric amide derivatives synthesized from this compound have been investigated as catalysts in Michael addition and aldol (B89426) reactions. soton.ac.uk In one study, a catalyst derived from N,N-dimethylphenylalanine was used for the Michael addition of 2-hydroxy-1,4-napthoquinone to β-nitrostyrene, achieving a maximum enantiomeric excess (ee) of 44%. soton.ac.uk The design of these simpler N,N-dimethylated amides was based on the hypothesis that reducing the capacity for strong intramolecular hydrogen bonding could enhance intermolecular interactions between the catalyst and the substrate. soton.ac.uk Future research is directed towards refining these catalyst structures to improve their enantioselectivity and expand their applicability in asymmetric C-C bond formation. soton.ac.uk

Exploration of this compound in Material Science and Supramolecular Chemistry

The unique amphiphilic structure of this compound, which combines a hydrophobic phenyl moiety with a hydrophilic amino acid head, presents opportunities for its use in material science and supramolecular chemistry. While this area is still emerging, the molecule's inherent properties suggest significant potential.

In supramolecular chemistry, the ability of this compound to form diastereoisomeric complexes with metal ions like Cu(II) is fundamental to its application in chiral ligand-exchange chromatography. scielo.br The formation of these pseudo-homochiral and pseudo-heterochiral complexes is a clear example of molecular recognition and self-assembly principles. scielo.br Future work could explore the self-assembly of this molecule into more complex supramolecular architectures, such as micelles, vesicles, or gels, driven by a combination of hydrophobic interactions, hydrogen bonding, and metal coordination.

In material science, unnatural amino acids are recognized as vital components for creating novel biomaterials. By incorporating this compound into peptide backbones, it is possible to engineer new materials with tailored properties. The bulky, hydrophobic side chain and the tertiary amine can influence the secondary structure of peptides, leading to materials with unique mechanical, thermal, or biocompatibility characteristics. This approach is foundational to creating new peptides, engineering proteins, and developing advanced biomaterials.

Integration into Advanced Drug Discovery Platforms

Unnatural amino acids are becoming increasingly crucial in modern drug discovery, and this compound is a pertinent example of this trend. Its incorporation into peptides and other small molecules allows for the modification of their pharmacological profiles, enhancing properties like stability, selectivity, and bioactivity.

The primary role of this compound in this context is as a specialized building block in synthetic chemistry. The N,N-dimethylation of the alpha-amino group fundamentally alters the molecule's chemical properties compared to its natural counterpart, L-phenylalanine. This modification blocks the primary amine's ability to act as a hydrogen bond donor and protects it from enzymatic degradation, which can increase the metabolic stability of a peptide-based drug. researchgate.net

Drug discovery platforms can utilize this compound to create libraries of novel peptides and peptidomimetics. By strategically replacing natural amino acids with this synthetic version, researchers can perform structure-activity relationship (SAR) studies to probe receptor binding sites and optimize ligand-receptor interactions. For instance, modifying peptides with unnatural amino acids is a key strategy in developing potent and selective opioid receptor ligands. researchgate.net This rational design approach, facilitated by the synthesis of specialized amino acids, opens new avenues for discovering therapeutics for a wide range of diseases, including cancer and viral infections.

Unraveling Complex Biological Pathways and Metabolic Fates

While the metabolic pathways of L-phenylalanine are well-documented, the biological fate of its synthetic derivative, this compound, is largely unexplored and represents a significant area for future investigation. Understanding its metabolic stability and potential biotransformations is critical for its application in drug development.

L-phenylalanine is a precursor for numerous essential compounds, including the amino acid L-tyrosine and catecholamine neurotransmitters. wikipedia.org This conversion is initiated by the enzyme phenylalanine hydroxylase. wikipedia.org In plants and microorganisms, L-phenylalanine can also be converted to phenylpyruvate via transamination or to cinnamic acid by phenylalanine ammonia-lyase. asm.orgfrontiersin.orgnih.gov

The N,N-dimethylation of the alpha-amino group in this compound is expected to significantly alter these metabolic routes. This chemical modification would likely render the molecule resistant to enzymes that act on the primary amine of L-phenylalanine.

Resistance to Transamination: The tertiary amine cannot participate in the transamination reactions that convert L-phenylalanine to phenylpyruvate, a key step in its catabolism. asm.orgfrontiersin.org

Inhibition of Phenylalanine Hydroxylase: The bulky dimethyl groups and altered electronics at the nitrogen atom may prevent the molecule from acting as a substrate for phenylalanine hydroxylase, thereby blocking its conversion to N,N-dimethyl-L-tyrosine and subsequent entry into the catecholamine biosynthesis pathway.

Metabolic Stability: Studies on other N,N-dimethylated compounds, such as indolethylamines, have shown that this modification can reduce receptor engagement but also increase metabolic stability, leading to distinct pharmacological effects. researchgate.net

Future research must focus on in vitro and in vivo studies to trace the metabolic fate of this compound. Unraveling whether it undergoes demethylation, ring hydroxylation, or is excreted unchanged will be crucial for understanding its pharmacokinetics and for the rational design of new, metabolically stable therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for N,N-Dimethyl-L-phenylalanine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves dimethylation of L-phenylalanine using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Optimization includes controlling stoichiometry (e.g., excess methylating agent), solvent selection (e.g., dichloromethane or ether for anhydrous conditions), and temperature modulation (0–25°C). Post-reaction purification via column chromatography or recrystallization improves purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation employs spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include the dimethylamino group (δ ~2.2–2.5 ppm for N–CH₃) and aromatic protons (δ ~7.2–7.4 ppm).

- IR Spectroscopy : Peaks at ~1600–1680 cm⁻¹ confirm C=O (carboxylic acid) and C–N (dimethylamino) stretches.

- Mass Spectrometry : Exact mass (193.2 g/mol) confirms molecular identity via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What mechanistic insights explain the formation of by-products during this compound reactions with niobium/tantalum halides?

Methodological Answer: Reactions with NbCl₅ or TaBr₅ produce iminium salts (e.g., [(C₆H₅CH₂)CH=NMe₂][NbBr₆]) alongside niobium by-products like NbCl₃(O₂CH)[O₂CCH(CH₂Ph)NMe₂]. Mechanistic studies (IR, NMR) reveal ligand exchange and redox processes. Thermodynamic calculations (ΔG = –4.5 kcal/mol) confirm favorability of iminium salt formation. By-products arise from incomplete ligand displacement or side reactions with residual moisture .

Q. How do environmental factors (pH, temperature) influence this compound stability in catalytic applications?

Methodological Answer: Stability studies in aqueous/organic media show:

- pH Sensitivity : Degradation occurs below pH 3 (protonation of dimethylamino group) or above pH 9 (hydrolysis of amide bonds).

- Temperature : Thermal decomposition starts at >100°C, monitored via TGA. For catalytic applications (e.g., niobium complexes), reactions are conducted at 0–25°C in anhydrous solvents to prevent hydrolysis .

Q. What analytical strategies resolve contradictions in reported yields of this compound-derived iminium salts?

Methodological Answer: Yield discrepancies (e.g., 42–47% for TaBr₆ complexes) stem from:

- Hygroscopic Reagents : NbCl₅/TaBr₅ require strict anhydrous handling.

- Purification Challenges : Microcrystalline by-products (e.g., NbCl₃(O₂CH)[O₂CCH(CH₂Ph)NMe₂]) complicate isolation. Strategies include fractional crystallization and NMR-guided fractionation. Reproducibility improves with controlled humidity (<5% RH) .

Experimental Design Considerations

Q. How to design kinetic studies for this compound in peptide synthesis or organometallic catalysis?

Methodological Answer:

- Substrate Scope : Test reactivity with diverse electrophiles (e.g., acyl chlorides, aldehydes).

- Rate Determination : Use stopped-flow NMR or UV-Vis spectroscopy to monitor intermediate formation (e.g., iminium ions).

- Control Experiments : Include L-phenylalanine (non-methylated) to assess dimethylamino group’s electronic effects .

Q. What precautions are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

- Moisture Control : Use Schlenk lines or gloveboxes (O₂/H₂O <1 ppm).

- Storage : Store under inert gas (Ar/N₂) at –20°C.

- Safety : Use PPE (gloves, goggles) due to dust irritancy (WGK Germany: 3) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound complexes sometimes show unexpected splitting patterns?

Methodological Answer: Splitting anomalies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.